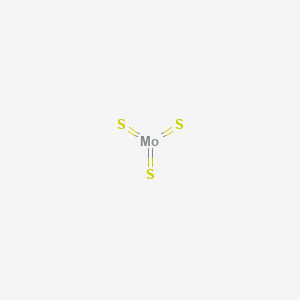

Molybdenum trisulfide

Description

Properties

IUPAC Name |

tris(sulfanylidene)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWWSIKTCILRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Mo](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893183 | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12033-29-3 | |

| Record name | Molybdenum trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the fundamental properties of amorphous Molybdenum trisulfide

An In-depth Technical Guide to the Fundamental Properties of Amorphous Molybdenum Trisulfide

Introduction

Amorphous this compound (a-MoS₃) is a prominent member of the transition metal chalcogenide family, distinguished from its crystalline counterpart, molybdenum disulfide (MoS₂), by its disordered atomic structure and unique physicochemical properties.[1] It has garnered significant attention from the scientific community for its potential in various applications, including catalysis, particularly for the hydrogen evolution reaction (HER)[2][3], and as a high-capacity electrode material for energy storage devices like lithium-ion and sodium-ion batteries.[4][5]

Unlike crystalline materials, a-MoS₃ lacks long-range atomic order, which gives rise to a high density of structurally unsaturated active sites.[6][7] This guide provides a comprehensive overview of the fundamental structural, electronic, optical, and chemical properties of a-MoS₃, details common experimental protocols for its synthesis and characterization, and presents logical workflows and reaction pathways to elucidate its behavior.

Structural Properties

The defining characteristic of a-MoS₃ is its amorphous, non-crystalline nature. This lack of long-range order is a key determinant of its physical and chemical properties.

Atomic Structure

The precise atomic arrangement of a-MoS₃ has been a subject of considerable research. While lacking a periodic lattice, studies suggest a structure composed of complex molybdenum-sulfur chains or clusters. The current understanding points to a composition that includes molybdenum in a formal +4 oxidation state (Mo⁴⁺), coordinated with both sulfide (B99878) (S²⁻) and disulfide (S₂²⁻) ligands.[8][9][10] This can be represented as Mo⁴⁺(S²⁻)(S₂²⁻).[9][10]

Several structural models have been proposed:

-

Chain-like Model: One early model describes a chain-like arrangement of molybdenum atoms with a trigonal prismatic coordination of six sulfur atoms.[8][11] EXAFS data support this model, indicating two different Mo-Mo distances at approximately 2.79 Å and a longer one around 0.31 nm.[8][12]

-

Cluster Aggregation Model: Another model proposes that a-MoS₃ is an aggregation of Mo(IV)₃-sulfur cluster types, based on the fact that triangular Mo₃Sₓ cluster compounds can be chemically extruded from the amorphous solid.[8][9]

-

MoS₂-like Structure with High Coordination: More recent studies on a-MoS₃ derived from thermal decomposition suggest a MoS₂-like local structure but without disulfide bonds.[4] In this model, Mo atoms are coordinated with more than six sulfur atoms, leading to an increased Mo-S bond distance.[4]

The structure is highly dependent on the synthesis method, which can influence the ratio of sulfide to disulfide units and the local coordination environment.

Spectroscopic Characterization

Several techniques are employed to probe the structure of a-MoS₃.

-

X-Ray Diffraction (XRD): The XRD pattern of a-MoS₃ is characterized by the absence of sharp diffraction peaks, which is the primary indicator of its amorphous nature. Typically, only a broad, diffuse hump is observed, often around 2θ ≈ 14°.[12]

-

Raman Spectroscopy: The Raman spectrum of a-MoS₃ displays broad vibration bands, which contrasts with the sharp, well-defined peaks of crystalline MoS₂ (E¹₂g and A₁g modes). Common Raman bands for a-MoS₃ are observed around 240, 284, 334, and 376 cm⁻¹.[12] A peak around 501-545 cm⁻¹ is often attributed to the stretching vibration of S-S bonds within the disulfide (S₂²⁻) ligands.[8][12]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is crucial for determining the chemical states of molybdenum and sulfur.

-

Mo 3d Spectrum: The Mo 3d spectrum typically shows a doublet corresponding to Mo 3d₅/₂ and Mo 3d₃/₂. The binding energy of the Mo 3d₅/₂ peak is found at approximately 229.1-229.9 eV, which confirms the +4 oxidation state of molybdenum.[8][13][14]

-

S 2p Spectrum: The S 2p spectrum is more complex and can be deconvoluted into at least two doublets. These correspond to different sulfur species: bridging and terminal disulfide (S₂²⁻) ligands and sulfide (S²⁻) ligands.[8][12] The presence of multiple sulfur states is a hallmark of the a-MoS₃ structure.

-

Data Summary: Structural Properties

| Property | Technique | Observation |

| Crystallinity | XRD | Featureless pattern with a broad, diffuse peak around 2θ ≈ 14°, confirming the amorphous structure.[12] |

| Vibrational Modes | Raman | Broad bands at ~240, 284, 334, 376 cm⁻¹.[12] A characteristic S-S vibration peak is observed between 501 and 559 cm⁻¹.[8][12] |

| Mo Oxidation State | XPS (Mo 3d) | Mo 3d₅/₂ binding energy at ~229.1 - 229.9 eV, indicating a Mo⁴⁺ state.[8][13] |

| S Chemical States | XPS (S 2p) | Multiple doublets indicating the presence of both sulfide (S²⁻) and disulfide (S₂²⁻) species. Binding energies for S 2p₃/₂ are typically found around 161.6-162.0 eV and 162.9-163.4 eV.[8][12] |

| Mo-S Bond Distance | EXAFS | Average distance of ~2.45 Å.[12] |

| Mo-Mo Bond Distances | EXAFS | A shorter distance at ~2.79 Å and a longer distance at ~0.31 nm have been reported, suggesting complex chain-like or cluster arrangements.[8][12] |

Visualization: Experimental Workflow for a-MoS₃ Characterization

Electronic and Optical Properties

The disordered structure of a-MoS₃ significantly influences its electronic and optical characteristics, making them distinct from crystalline MoS₂.

Electronic Properties

Amorphous MoS₃ is a semiconductor. Its electronic conductivity is generally higher than that of bulk, semiconducting 2H-MoS₂.[15] This enhanced conductivity is attributed to the unique bonding environment and the presence of multiple valence states for sulfur, which can facilitate charge transport. The material's electronic structure allows it to be an effective charge-transfer mediator, a property that is leveraged in its catalytic applications.

Optical Properties

The optical band gap of amorphous MoS₃ has been reported to be approximately 1.5 eV.[15] This is lower than the direct band gap of monolayer MoS₂ (~1.8 eV), allowing a-MoS₃ to absorb a broader spectrum of visible light. The transition from the amorphous to the crystalline phase upon annealing leads to significant changes in optical properties, with the material shifting from a more metallic optical response in the amorphous state to a distinctly semiconducting one in the crystalline state.[16][17]

Data Summary: Electronic and Optical Properties

| Property | Value | Significance |

| Material Type | Semiconductor | Underpins its use in electronic and photoelectrochemical applications. |

| Electronic Conductivity | Higher than 2H-MoS₂[15] | Favorable for applications requiring efficient charge transport, such as electrocatalysis and batteries. |

| Optical Band Gap | ~1.5 eV[15] | Enables absorption of a wide range of visible light, relevant for photocatalysis. |

Chemical Properties and Catalytic Activity

The chemical properties of a-MoS₃ are dominated by the reactivity of its under-coordinated molybdenum and versatile sulfur species.

Thermal Stability

Amorphous MoS₃ is thermally unstable at elevated temperatures. Upon heating in an inert atmosphere, it decomposes to form crystalline MoS₂. This transition typically occurs at temperatures above 300-400 °C.[8][12] The decomposition reaction is: MoS₃ (amorphous) → MoS₂ (crystalline) + S

This property is often used to synthesize crystalline MoS₂ from an amorphous precursor.[18]

Catalytic Activity for Hydrogen Evolution Reaction (HER)

Amorphous MoS₃ is an excellent and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), the process of generating hydrogen gas from the reduction of protons (H⁺).[2][3] Its catalytic activity is significantly higher than that of bulk crystalline MoS₂.[2] This enhanced performance is attributed to its amorphous structure, which provides a high density of active sites.

Recent studies using operando Raman spectroscopy have provided direct evidence that sulfur atoms, rather than molybdenum centers, are the catalytically active sites for proton reduction.[19] The proposed mechanism involves the formation of S-H bonds as intermediates during the reaction. The disulfide (S₂²⁻) ligands are believed to be reduced to active sulfide (S²⁻) species under cathodic potential, which then participate in the HER process.[10][19]

Visualization: Hydrogen Evolution Reaction (HER) Pathway on a-MoS₃

Experimental Protocols

Reproducible synthesis and characterization are paramount for studying a-MoS₃. The following sections detail common experimental procedures.

Synthesis Protocols

Two primary methods are used for the synthesis of amorphous MoS₃ powder.

Method 1: Thermal Decomposition of Ammonium (B1175870) Tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) [4][18][20]

-

Precursor Synthesis: Ammonium tetrathiomolybdate ((NH₄)₂MoS₄) is first prepared, often via precipitation and crystallization methods.

-

Thermal Decomposition: A specific amount of the (NH₄)₂MoS₄ precursor is placed in a tube furnace.

-

Inert Atmosphere: The furnace is purged with an inert gas, such as nitrogen (N₂) or argon (Ar), to remove oxygen.

-

Heating: The precursor is heated to a temperature between 200 °C and 300 °C under the inert gas flow.[8][20] The temperature is held for a specified duration (e.g., 2 hours).

-

Cooling and Collection: The furnace is cooled to room temperature, and the resulting dark brown/black amorphous MoS₃ powder is collected. Note: Heating to higher temperatures (e.g., >400 °C) will result in the formation of crystalline MoS₂.[12][20]

Method 2: Acidification of a Thiomolybdate Solution [2][8]

-

Precursor Solution: A solution of a molybdenum source, such as molybdenum trioxide (MoO₃), is prepared in an aqueous solution of sodium sulfide (Na₂S).[2] Alternatively, an aqueous solution of ammonium tetrathiomolybdate ((NH₄)₂MoS₄) can be used.[8]

-

Acidification: The solution is acidified by the dropwise addition of an acid, such as hydrochloric acid (HCl), under vigorous stirring until the pH reaches a target value (e.g., pH = 4).[2]

-

Precipitation: A dark brown or black precipitate of amorphous MoS₃ forms.

-

Digestion (Optional): The mixture may be heated (e.g., boiled for 30-60 minutes) to promote complete reaction and improve the precipitate characteristics.[2][8]

-

Washing and Drying: The precipitate is collected by filtration or centrifugation, then washed repeatedly with deionized water, methanol, and/or diethyl ether to remove unreacted precursors and byproducts. Finally, the product is dried in an inert stream or under vacuum.[8]

Visualization: Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amorphous MoSx Nanosheets with Abundant Interlayer Dislocations for Enhanced Photolytic Hydrogen Evolution Reaction [mdpi.com]

- 8. pure.tue.nl [pure.tue.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 14. researchgate.net [researchgate.net]

- 15. Supercapacitive properties of amorphous MoS 3 and crystalline MoS 2 nanosheets in an organic electrolyte - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QI00623K [pubs.rsc.org]

- 16. Giant change of MoS2 optical properties along amorphous–crystalline transition: broadband spectroscopic study including the NIR therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Giant change of MoS2 optical properties along amorphous–crystalline transition: broadband spectroscopic study including the NIR therapeutic window - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 18. Supercapacitive properties of amorphous MoS3 and crystalline MoS2 nanosheets in an organic electrolyte - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rsc.org [rsc.org]

Exploratory Synthesis of Novel Molybdenum Trisulfide Nanostructures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum trisulfide (MoS₃), an amorphous semiconductor material, is attracting significant interest in the scientific community due to its unique properties and potential applications in catalysis, energy storage, and biomedicine. Composed of one-dimensional chains of [MoS₃] units, its disordered structure provides a high density of active sites, making it a promising candidate for various applications. Unlike its crystalline counterpart, molybdenum disulfide (MoS₂), the amorphous nature of MoS₃ offers distinct electronic and catalytic characteristics. This technical guide provides an in-depth overview of the exploratory synthesis of novel MoS₃ nanostructures, their characterization, and their emerging applications in drug development, including drug delivery, photothermal therapy, and biosensing.

Synthesis Methodologies

The synthesis of MoS₃ nanostructures can be achieved through several methods, each offering control over the material's morphology and properties. The most common approaches include wet chemical methods such as hydrothermal and solvothermal synthesis, as well as chemical vapor deposition (CVD).

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are versatile techniques for producing a variety of nanomaterials. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, known as an autoclave.[1] For MoS₃ synthesis, these methods often involve the acidification of a tetrathiomolybdate (B108656) ([MoS₄]²⁻) solution or the reaction between a molybdenum precursor and a sulfur source.[2][3][4] The morphology of the resulting MoS₃ nanostructures, such as nanoparticles, nanospheres, or nanoflowers, can be controlled by adjusting parameters like reaction temperature, time, pH, and the choice of precursors and solvents.[5]

Chemical Vapor Deposition (CVD)

Chemical vapor deposition is a technique used to deposit thin films of solid materials onto a substrate. In the context of molybdenum sulfides, CVD typically involves the reaction of volatile precursors containing molybdenum and sulfur at high temperatures.[6][7] While CVD is more commonly employed for the synthesis of crystalline MoS₂, it can be adapted for the deposition of amorphous MoS₃ films by carefully controlling the deposition parameters, such as precursor choice, substrate temperature, and gas flow rates.[8]

Simple Chemical Precipitation

A straightforward method for preparing amorphous MoS₃ particles involves the acidification of a solution containing a molybdenum source, like molybdenum trioxide (MoO₃), and a sulfur source, such as sodium sulfide (B99878) (Na₂S).[2] This precipitation technique is often performed at room temperature and atmospheric pressure, making it a scalable and economical approach.[9]

Experimental Protocols

Hydrothermal Synthesis of Amorphous MoS₃ Nanostructures

This protocol describes a general procedure for the hydrothermal synthesis of amorphous MoS₃ nanostructures.

Materials:

-

Ammonium (B1175870) tetrathiomolybdate ((NH₄)₂MoS₄)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve a specific amount of ammonium tetrathiomolybdate in deionized water to form a clear solution.

-

Adjust the pH of the solution to an acidic range (e.g., pH 4) by slowly adding hydrochloric acid while stirring continuously.[2]

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.

Solvothermal Synthesis of MoS₃ Nanoparticles

This protocol outlines a solvothermal approach for synthesizing MoS₃ nanoparticles.

Materials:

-

Molybdenum(V) chloride (MoCl₅) or another suitable molybdenum precursor

-

Sulfur powder or a sulfur-containing compound (e.g., thiourea)

-

Anhydrous organic solvent (e.g., N,N-dimethylformamide (DMF), ethanol)

Procedure:

-

In a typical synthesis, dissolve the molybdenum precursor and the sulfur source in the chosen organic solvent in a flask under an inert atmosphere.

-

Stir the mixture vigorously for a period to ensure homogeneity.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to the desired reaction temperature (e.g., 180-220 °C) for a specific duration (e.g., 12-24 hours).

-

After cooling to room temperature, collect the resulting precipitate by centrifugation.

-

Wash the product thoroughly with the organic solvent used for the synthesis and then with ethanol.

-

Dry the MoS₃ nanoparticles under vacuum.

Chemical Precipitation of Amorphous MoS₃ Particles

This protocol details a simple and scalable method for synthesizing amorphous MoS₃ particles.[2]

Materials:

-

Molybdenum trioxide (MoO₃)

-

Sodium sulfide (Na₂S)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve sodium sulfide in deionized water.

-

Add molybdenum trioxide to the aqueous solution of sodium sulfide to form a bright yellow solution.[2]

-

Acidify the solution to a pH of approximately 4 with a 6.0 M aqueous HCl solution.[2]

-

Boil the solution for 30 minutes and then cool it to room temperature, which will result in a dark paste.[2]

-

To obtain a powder, dry the paste in an oven at 80 °C for 12 hours and then grind it with a mortar and pestle.[2]

-

Alternatively, to obtain a sol, suspend and sonicate the dark paste in acetone for several minutes.[2]

Data Presentation

The properties of synthesized MoS₃ nanostructures are crucial for their potential applications. The following tables summarize key quantitative data reported in the literature for molybdenum sulfide nanostructures.

| Synthesis Method | Morphology | Average Size | Precursors | Temperature (°C) | Time (h) | Reference |

| Hydrothermal | Nanospheres | 30 nm | (NH₄)₆Mo₇O₂₄, Na₂S | 150 | - | [9] |

| Chemical Precipitation | Amorphous Particles | Not Specified | MoO₃, Na₂S | Boiling | 0.5 | [2] |

| Solvothermal | Not Specified | Not Specified | MoCl₅, Sulfur | 180-220 | 12-24 | |

| Hydrothermal | Nanoflowers/Nanorods | Not Specified | (NH₄)₆Mo₇O₂₄, Thiourea | 200 | 24 | [5][10] |

Table 1: Synthesis Parameters and Resulting Morphologies of Molybdenum Sulfide Nanostructures.

| Material | Application | Key Performance Metric | Value | Reference |

| MoS₂@DOX/MnO₂-PEG | Doxorubicin (B1662922) Delivery | Drug Loading Rate | 13% | [11] |

| Fe₃O₄@SiĸCRG | Doxorubicin Delivery | Drug Loading Capacity | 12.3 wt.% | [12] |

| Alginate/PNIPAM Nanogels | Doxorubicin Delivery | Drug Loading Capacity | 6.8% | [13] |

| MoS₂-based Nanocomposite | Photothermal Therapy | Photothermal Conversion Efficiency | 33.7% | [11] |

Table 2: Performance Metrics of Molybdenum Sulfide-based and other Nanocarriers in Drug Delivery and Photothermal Therapy.

Mandatory Visualization

Experimental and Application Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual applications of MoS₃ nanostructures.

Applications in Drug Development

The unique properties of MoS₃ nanostructures make them attractive for various applications in drug development, leveraging their high surface area, biocompatibility, and photothermal capabilities.

Drug Delivery

MoS₃ nanostructures can serve as carriers for therapeutic agents, such as chemotherapy drugs.[13] Their high surface-area-to-volume ratio allows for efficient drug loading. The release of the drug can be triggered by specific stimuli present in the tumor microenvironment, such as a lower pH, leading to targeted drug delivery and reduced systemic toxicity.[12] For instance, doxorubicin (DOX), a common anticancer drug, can be loaded onto nanocarriers and released preferentially at the tumor site.[13][14]

Photothermal Therapy (PTT)

Photothermal therapy is a minimally invasive cancer treatment that utilizes agents to convert near-infrared (NIR) light into heat, thereby inducing hyperthermia and causing cell death in tumors.[15][16] MoS₃ nanostructures exhibit strong absorption in the NIR region, making them effective photothermal agents.[11] Upon accumulation in the tumor tissue, they can be irradiated with an NIR laser, leading to localized heating and ablation of cancer cells with minimal damage to surrounding healthy tissue.[15][17][18] The efficiency of this process is quantified by the photothermal conversion efficiency.

Biosensing

The high surface area and unique electronic properties of MoS₃ also make it a promising material for the development of biosensors.[19] These sensors can be designed to detect specific biomolecules, such as neurotransmitters (e.g., dopamine) or cancer biomarkers, with high sensitivity and selectivity.[20][21][22] The detection mechanism often involves the electrochemical interaction between the target analyte and the MoS₃-modified electrode, resulting in a measurable electrical signal.[23] Such biosensors could play a crucial role in early disease diagnosis and monitoring treatment efficacy.

Conclusion and Future Outlook

The exploratory synthesis of novel this compound nanostructures is a rapidly advancing field with significant potential to impact drug development and therapy. The ability to control the morphology and properties of MoS₃ through various synthesis techniques opens up opportunities for designing advanced drug delivery systems, highly efficient photothermal agents, and sensitive biosensors. While much of the current research has focused on the related material, MoS₂, the unique characteristics of amorphous MoS₃ warrant further investigation. Future research should focus on developing more controlled and scalable synthesis methods for a wider range of MoS₃ nanostructures, comprehensively characterizing their properties, and conducting in-depth preclinical studies to validate their efficacy and safety for biomedical applications. The continued exploration of MoS₃ nanostructures holds the promise of innovative solutions for targeted cancer therapy and advanced diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical vapor deposition of 2D materials: A review of modeling, simulation, and machine learning studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Acid-Sensitive Nanoparticles Based on Molybdenum Disulfide for Photothermal-Chemo Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nanomaterials as photothermal therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. How Did Conventional Nanoparticle-Mediated Photothermal Therapy Become “Hot” in Combination with Cancer Immunotherapy? [mdpi.com]

- 19. An Updated Review on Electrochemical Nanobiosensors for Neurotransmitter Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Electrochemical Detection of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. research.chalmers.se [research.chalmers.se]

Unveiling the Electronic Landscape of Molybdenum Trisulfide: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Molybdenum trisulfide (MoS₃) is emerging as a material of significant interest across various scientific and technological domains, from catalysis and energy storage to electronics. A thorough understanding of its electronic band structure is paramount for harnessing its full potential. This technical guide provides an in-depth analysis of the electronic properties of MoS₃, drawing from theoretical calculations and experimental observations. We delve into the nuances of both its crystalline and amorphous forms, offering a comprehensive resource for researchers and professionals.

The Dichotomy of this compound: Crystalline vs. Amorphous Structures

This compound exists in both crystalline and amorphous forms, each exhibiting distinct structural and electronic characteristics.

Crystalline MoS₃: Theoretical studies have identified several stable or metastable crystalline polymorphs of MoS₃. These structures are often characterized by quasi-one-dimensional (1D) chains of molybdenum and sulfur atoms, which are weakly bonded by van der Waals forces to form a three-dimensional crystal. This quasi-1D nature gives rise to highly anisotropic electronic and optical properties.[1][2] The structural arrangement within these chains, particularly the presence of both sulfide (B99878) (S²⁻) and disulfide (S₂²⁻) ions, dictates the material's electronic behavior.

Amorphous MoS₃: In its amorphous state, MoS₃ lacks long-range atomic order. It is often described as being composed of chain-like or cluster-based structural motifs. Spectroscopic studies suggest that amorphous MoS₃ also contains molybdenum in the +4 oxidation state, bonded to both sulfide (S²⁻) and disulfide (S₂²⁻) ligands.[3] The disordered nature of the material significantly influences its electronic properties, leading to localized states and a different energy landscape compared to its crystalline counterparts.

The Electronic Band Structure: A Theoretical Perspective

Density Functional Theory (DFT) has been the primary computational tool for investigating the electronic band structure of MoS₃. These calculations provide valuable insights into the material's conductivity, band gap, and the nature of its electronic transitions.

Crystalline Polymorphs: A Tale of Two Monoclinics

Computational databases, such as the Materials Project, have cataloged the calculated electronic properties of various MoS₃ polymorphs. Here, we focus on two representative monoclinic structures that highlight the diversity in the electronic behavior of crystalline MoS₃.

| Material ID | Crystal System | Space Group | Formation Energy (eV/atom) | Band Gap (eV) | Electronic Character |

| mp-1239203 | Monoclinic | Pm | -0.122 | 0.00 | Metallic |

| mp-1239169 | Monoclinic | P2₁/m | -0.422 | 0.73 | Semiconducting |

Table 1: Calculated Properties of Two Monoclinic MoS₃ Polymorphs. Data sourced from the Materials Project.[3][4]

The existence of both metallic and semiconducting crystalline phases underscores the strong structure-property relationship in MoS₃. The metallic nature of the Pm space group polymorph (mp-1239203) suggests overlapping bands at the Fermi level, allowing for facile electron transport. In contrast, the P2₁/m polymorph (mp-1239169) exhibits a moderate band gap, indicating its potential for semiconductor applications.

Insights from Analogous Transition Metal Trichalcogenides (TMTCs)

Due to the limited number of in-depth band structure studies specifically on MoS₃, examining its structural analogs, such as Titanium Trisulfide (TiS₃) and Zirconium Trisulfide (ZrS₃), provides valuable context. These materials share the quasi-1D chain-like structure and exhibit similar electronic features.

Theoretical calculations on monolayer TiS₃ and ZrS₃ reveal that they are typically indirect bandgap semiconductors.[5] The valence band maximum (VBM) and conduction band minimum (CBM) are located at different high-symmetry points in the Brillouin zone. The top of the valence band is often dominated by the p-orbitals of the chalcogen atoms, while the bottom of the conduction band is primarily composed of the d-orbitals of the transition metal.[6] This orbital character is crucial for understanding charge transport and optical absorption properties. Given the similarities, it is reasonable to infer that semiconducting MoS₃ polymorphs will also exhibit anisotropic electronic properties and a similar orbital composition of their band edges.

The Electronic Structure of Amorphous MoS₃

Calculating the electronic band structure of amorphous materials is inherently more complex than for their crystalline counterparts due to the lack of periodicity. Computational models of amorphous MoS₃ often involve creating a disordered atomic structure and then performing electronic structure calculations on this model.

While detailed band structure plots for amorphous MoS₃ are not widely available in the literature, it is generally understood that its electronic structure is characterized by:

-

Localized States: The structural disorder leads to the formation of localized electronic states within the band gap, often referred to as "band tails." These states can act as traps for charge carriers, influencing the material's conductivity.

-

A Mobility Gap: Instead of a well-defined band gap, amorphous semiconductors are often described by a "mobility gap," which separates the extended states (where carriers are mobile) from the localized states.

-

Contribution of Disulfide Bonds: The presence of S-S bonds in the disulfide ligands is believed to play a significant role in the electronic structure, potentially introducing states near the Fermi level and influencing catalytic activity.

Experimental Protocols for Band Structure Calculation

The theoretical determination of the electronic band structure of MoS₃ relies on first-principles calculations, predominantly using Density Functional Theory (DFT).

Typical Computational Workflow:

References

- 1. Quasi-One-Dimensional van der Waals Transition Metal Trichalcogenides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. arxiv.org [arxiv.org]

- 6. Anisotropic quasi-one-dimensional layered transition-metal trichalcogenides: synthesis, properties and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07160A [pubs.rsc.org]

Unraveling the Complexity of Molybdenum Trisulfide: A Theoretical and Experimental Deep Dive

For Immediate Release

Palo Alto, CA – December 21, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the theoretical models describing the atomic structure of Molybdenum trisulfide (MoS₃). This amorphous material, with its complex and debated atomic arrangement, holds significant promise in various applications, and a deeper understanding of its structure is crucial for unlocking its full potential.

The structure of MoS₃ has long been a subject of scientific inquiry due to its amorphous nature, which defies straightforward crystallographic analysis. Over the years, several theoretical models have been proposed, primarily revolving around two competing concepts: one-dimensional (1D) chain-like structures and aggregations of molybdenum-sulfur clusters.

The new guide synthesizes the current understanding of these models, presenting the key theoretical frameworks and the experimental evidence that underpins them. It aims to provide a clear and structured overview for professionals working with or exploring the applications of this intriguing material.

Competing Structural Models: Chains vs. Clusters

The scientific community has primarily debated two main structural motifs for amorphous MoS₃:

-

The Chain-Like Model: First proposed by Hibble and Wood, this model describes MoS₃ as consisting of one-dimensional chains of Molybdenum ions. These chains are bridged by both sulfide (B99878) (S²⁻) and disulfide (S₂²⁻) ligands.[1] This arrangement results in a 1D crystal structure with abundant open active sites.[1] Another variation of the chain-like model, proposed by Liang and colleagues, draws analogies to crystalline trichalcogenides of group IVB and VB elements. This model suggests a chain-like arrangement of molybdenum atoms with trigonal prismatic coordination of six sulfur atoms, where adjacent molybdenum atoms are paired with a shorter metal-metal distance.[2]

-

The Cluster-Based Model: An alternative theory, put forward by Weber and colleagues, posits that the structure of amorphous MoS₃ is based on connected Mo₃S₉ clusters.[3] Further research has expanded on this concept, suggesting that the material is an aggregation of various Mo(IV)₃-sulfur cluster types.[4] Some studies have identified molecular complexes with Mo₃S₄ and Mo₃S₇ cluster cores as the fundamental building blocks of amorphous molybdenum sulfides.[5]

It is now generally accepted that the structure of amorphous molybdenum sulfides is constituted by polymeric aggregations of trimeric Mo(IV) cluster units displaying different kinds of sulfide ligands.[5]

Experimental Validation and Key Structural Parameters

A variety of experimental techniques have been employed to probe the amorphous structure of MoS₃ and validate the proposed theoretical models. These methods provide crucial data on bond lengths, oxidation states, and the local coordination environment of the atoms.

Key Experimental Techniques:

-

X-ray Photoelectron Spectroscopy (XPS): XPS studies have been instrumental in determining the oxidation states of molybdenum and sulfur. Results indicate that molybdenum in MoS₃ predominantly exists in a formal +4 oxidation state (Mo⁴⁺).[2][4][6] The sulfur 2p spectra reveal the presence of different types of sulfur ligands, including bridging and terminal S²⁻ and bridging S₂²⁻.[2]

-

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS has been used to investigate the local atomic structure. An extensive EXAFS study by Cramer et al. proposed two possible models that could not be distinguished by this technique alone: a chain-like and a cyclic Mo₃ model with two possible oxidation states, Mo⁵⁺(S²⁻)₂(S₂²⁻)₁/₂ and Mo⁴⁺(S²⁻)(S₂²⁻).[1]

-

Neutron Diffraction and Reverse Monte Carlo (RMC) Simulations: A combined neutron diffraction and RMC study by Hibble et al. led to a model of amorphous MoS₃ consisting of chains of MoS₆ units. This model, which fits well with the neutron diffraction data, features alternate long (non-bonded) and short (bonded) Mo-Mo separations.[1]

-

Raman Spectroscopy: The Raman spectra of amorphous MoSₓ exhibit broad peaks that can be attributed to Mo−Mo, Mo−S, and S−S vibrations, characteristic of a network of MoₓSᵧ clusters and/or chains.[4]

The following table summarizes key quantitative data derived from these experimental investigations:

| Parameter | Value(s) | Experimental Technique(s) | Reference(s) |

| Molybdenum Oxidation State | +4 | X-ray Photoelectron Spectroscopy (XPS) | [2][4][6] |

| Sulfur Ligands Present | S²⁻ (sulfide), S₂²⁻ (disulfide) | X-ray Photoelectron Spectroscopy (XPS) | [2][4] |

| Mo-Mo Bond Distances | Short: ~2.80 Å, Long: ~3.40 Å | EXAFS, Neutron Diffraction with RMC | [1] |

| Mo 3d₅/₂ Binding Energy | 229.1 eV | X-ray Photoelectron Spectroscopy (XPS) | [2] |

| S 2p Binding Energies | ~161.6 eV, ~162.9 eV | X-ray Photoelectron Spectroscopy (XPS) | [2] |

Logical Progression of MoS₃ Structural Models

The understanding of the MoS₃ atomic structure has evolved through a logical progression of proposing theoretical models and validating them against experimental data. This workflow can be visualized as follows:

Detailed Experimental Protocols

A crucial aspect of validating theoretical models is the rigorous application of experimental techniques. Below are generalized methodologies for key experiments cited in the study of MoS₃ structure.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Ligand Analysis

Objective: To determine the oxidation states of Molybdenum and the types of Sulfur ligands present in amorphous MoS₃.

Methodology:

-

Sample Preparation: A thin film or powdered sample of MoS₃ is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

Photoelectron Detection: The kinetic energy and number of emitted photoelectrons are measured by an electron energy analyzer.

-

Data Analysis:

-

The binding energy of the photoelectrons is calculated from their kinetic energy.

-

The core-level spectra of Mo 3d and S 2p are recorded.

-

The Mo 3d spectrum is fitted with appropriate doublets to identify the oxidation state(s) of Molybdenum.

-

The S 2p spectrum is deconvoluted into multiple doublets corresponding to different sulfur species (e.g., S²⁻, S₂²⁻).

-

The relative atomic concentrations of the elements are determined from the integrated peak areas after correcting for their respective sensitivity factors.

-

Experimental Workflow for MoS₃ Structural Characterization

The general workflow for characterizing the atomic structure of amorphous MoS₃ involves a combination of synthesis, experimental analysis, and theoretical modeling.

This in-depth guide provides a foundational understanding for researchers and professionals, enabling them to better navigate the complexities of this compound's atomic structure and leverage its unique properties in their respective fields.

References

The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and History of Molybdenum Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum trisulfide (MoS₃), a compound of significant interest in modern materials science and catalysis, possesses a rich and often overlooked history intertwined with the foundational period of modern chemistry. This technical guide provides a comprehensive exploration of the discovery and historical context of this compound, tracing its origins from the early investigations of molybdenum compounds to its initial synthesis and characterization. This document details the seminal experimental protocols, summarizes key quantitative data where available, and presents the logical progression of its scientific understanding. Through a meticulous review of historical scientific literature, this guide illuminates the path that led to the recognition of MoS₃ as a distinct chemical entity, setting the stage for its contemporary applications.

Early Investigations into Molybdenum and its Sulfides

The journey to the discovery of this compound begins with the identification of its constituent element, molybdenum. For centuries, the mineral molybdenite (now known to be molybdenum disulfide, MoS₂) was mistaken for graphite (B72142) or lead ore due to its similar appearance and lubricating properties. The name "molybdenum" itself is derived from the Greek word "molybdos," meaning lead.

It was not until 1778 that the Swedish chemist Carl Wilhelm Scheele demonstrated that molybdenite was a sulfide (B99878) of a new, unidentified element. Three years later, in 1781, Peter Jacob Hjelm successfully isolated the metal for the first time. This laid the groundwork for the systematic investigation of molybdenum and its various compounds.

The early 19th century saw the pioneering work of Jöns Jacob Berzelius, a central figure in the history of chemistry who is credited with determining the atomic weights of many elements and establishing the formulas of numerous inorganic compounds, including various metal sulfides.[1][2] While a direct attribution of the initial discovery of MoS₃ to Berzelius remains elusive in definitive records, his extensive work on molybdenum and sulfur compounds undoubtedly created the scientific framework for its eventual identification.[3][4]

The First Synthesis: A Precipitous Discovery

The first documented method for the synthesis of this compound emerged from the qualitative analysis schemes of the 19th and early 20th centuries. The 1911 edition of the Encyclopædia Britannica provides a clear and concise description of the experimental protocol for preparing MoS₃.[5] This method, which became a standard procedure in inorganic preparations, involves the acidification of a thiomolybdate solution.

Experimental Protocol: Acidification of an Alkaline Molybdate (B1676688) Solution

The historical synthesis of this compound is achieved through a precipitation reaction. The detailed methodology is as follows:

Objective: To synthesize this compound (MoS₃) via the acidification of an ammonium (B1175870) tetrathiomolybdate (B108656) solution.

Materials:

-

Ammonium molybdate solution

-

Hydrogen sulfide (or "sulphuretted hydrogen") gas

-

A mineral acid (e.g., hydrochloric acid)

Procedure:

-

Formation of the Thiomolybdate Solution: An aqueous solution of an alkaline molybdate, such as ammonium molybdate ((NH₄)₂MoO₄), is saturated with hydrogen sulfide gas. This reaction leads to the progressive replacement of the oxygen atoms in the molybdate anion with sulfur atoms, ultimately forming the tetrathiomolybdate anion ([MoS₄]²⁻). The solution typically develops a deep red color.

-

Precipitation of this compound: A mineral acid is then added to the resulting ammonium tetrathiomolybdate solution. The acidification of the solution causes the decomposition of the tetrathiomolybdate ion, leading to the precipitation of this compound as a dark brown to black solid. Hydrogen sulfide gas is also evolved during this step.

Chemical Reactions:

The overall process can be summarized by the following chemical equations:

-

(NH₄)₂MoO₄ (aq) + 4H₂S (g) → (NH₄)₂MoS₄ (aq) + 4H₂O (l)

-

(NH₄)₂MoS₄ (aq) + 2HCl (aq) → MoS₃ (s) + 2NH₄Cl (aq) + H₂S (g)

The resulting precipitate is an amorphous form of this compound. This amorphous nature was a significant characteristic noted in early studies and remains a key feature of MoS₃ prepared by this method.

Early Characterization and Properties

Initial characterization of the precipitated this compound was primarily based on its physical and basic chemical properties.

| Property | Observation |

| Appearance | A brown to black amorphous powder.[5] |

| Solubility | Insoluble in water and non-oxidizing acids. |

| Thermal Decomposition | Upon heating in air, it loses sulfur to form molybdenum disulfide (MoS₂).[5] |

The amorphous nature of the precipitate made detailed structural analysis impossible with the techniques available in the 19th and early 20th centuries. It was understood to be a higher sulfide of molybdenum compared to the naturally occurring molybdenite (MoS₂).

Logical Progression of Understanding

The understanding of this compound has evolved significantly since its initial preparation. The following diagram illustrates the logical progression from the foundational discoveries to the synthesis and early characterization of MoS₃.

Conclusion

The discovery and initial synthesis of this compound were not the result of a singular breakthrough but rather an incremental progression of scientific knowledge during a foundational period of chemistry. From the initial identification of molybdenum as a new element to the systematic studies of its compounds by pioneers like Berzelius, the stage was set for the eventual preparation of its higher sulfides. The simple yet effective precipitation method developed in the 19th century provided the first samples of amorphous MoS₃, allowing for its initial characterization. This early work, though lacking the sophisticated analytical techniques of modern science, was crucial in establishing this compound as a distinct chemical entity and laid the groundwork for over a century of subsequent research into its structure, properties, and applications. For researchers and professionals in materials science and drug development, understanding this historical context provides a deeper appreciation for the evolution of our knowledge of this important compound.

References

- 1. lillonum.univ-lille.fr [lillonum.univ-lille.fr]

- 2. Full text of "Gmelin-Kraut's Handbuch der anorganischen chemie ... unter mitwirkung hervorragender fachgenossen" [archive.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Analytical chemistry - Journal of the Chemical Society, Abstracts (RSC Publishing) [pubs.rsc.org]

- 5. 1911 Encyclopædia Britannica/Molybdenum - Wikisource, the free online library [en.wikisource.org]

Molybdenum Trisulfide vs. Molybdenum Disulfide: A Fundamental Comparison for Researchers and Drug Development Professionals

An in-depth technical guide on the core differences between molybdenum trisulfide (MoS₃) and molybdenum disulfide (MoS₂), tailored for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive overview of the fundamental differences between this compound (MoS₃) and molybdenum disulfide (MoS₂), covering their structural, electronic, and thermal properties, as well as their synthesis and applications, with a particular focus on their relevance to the biomedical field.

Core Structural and Physicochemical Differences

Molybdenum disulfide (MoS₂) is a well-characterized crystalline material, while this compound (MoS₃) is predominantly amorphous. This fundamental difference in crystallinity dictates many of their contrasting properties. MoS₂ typically exists in layered hexagonal (2H) or rhombohedral (3R) structures, where a layer of molybdenum atoms is sandwiched between two layers of sulfur atoms. These S-Mo-S layers are held together by weak van der Waals forces, allowing for easy exfoliation into two-dimensional sheets. In contrast, the structure of amorphous MoS₃ is less defined and is thought to consist of chain-like or cluster-based arrangements of molybdenum and sulfur atoms.

The electronic properties of these two materials also diverge significantly. Bulk MoS₂ is an indirect bandgap semiconductor, which transitions to a direct bandgap semiconductor when exfoliated into a monolayer, making it highly attractive for optoelectronic applications.[1] The amorphous nature of MoS₃ results in a less defined electronic structure, though it is known to contain molybdenum in a formal +4 oxidation state.[2]

Table 1: Comparison of Quantitative Data for MoS₃ and MoS₂

| Property | This compound (MoS₃) | Molybdenum Disulfide (MoS₂) |

| Crystal Structure | Amorphous | Crystalline (Hexagonal - 2H, Rhombohedral - 3R)[3] |

| Bandgap | Optical band gap of ~0.9 eV (amorphous nanoparticles)[4] | Indirect bandgap (bulk) ~1.2 eV; Direct bandgap (monolayer) ~1.8-1.9 eV[1] |

| Electrical Conductivity | Generally lower than crystalline MoS₂ | Can be tuned over 7 orders of magnitude through doping.[5] Varies with crystal phase (e.g., metallic 1T phase is highly conductive). |

| Specific Capacity | Lower than crystalline MoS₂ in supercapacitors[6][7] | Higher than amorphous MoS₃ in supercapacitors, with a specific capacity of 20.81 mAh g⁻¹ reported.[6][7] |

| Thermal Stability | Decomposes at lower temperatures than MoS₂ | Stable in inert atmospheres up to high temperatures; monolayer MoS₂ degradation starts around 700 °C in vacuum.[8] |

Synthesis Methodologies: Experimental Protocols

The synthesis of MoS₂ is well-established, with methods like Chemical Vapor Deposition (CVD) and hydrothermal synthesis being commonplace. MoS₃ is often synthesized as a precursor to MoS₂ or through specific precipitation reactions.

Experimental Protocol: Hydrothermal Synthesis of Amorphous this compound (MoS₃)

This protocol describes a general method for synthesizing amorphous MoS₃ nanoparticles.

Materials:

-

Ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve a desired amount of ammonium tetrathiomolybdate in deionized water to form a solution.

-

Under vigorous stirring, add hydrochloric acid dropwise to the solution to induce precipitation of MoS₃. The solution will turn from orange/red to a dark brown/black precipitate.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature between 120-180°C for a duration of 12-24 hours.[9]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) to obtain amorphous MoS₃ powder.

Experimental Protocol: Chemical Vapor Deposition (CVD) Synthesis of Molybdenum Disulfide (MoS₂) Monolayers

This protocol outlines a typical CVD process for growing monolayer MoS₂ on a Si/SiO₂ substrate.

Materials:

-

Molybdenum trioxide (MoO₃) powder

-

Sulfur (S) powder

-

Si/SiO₂ substrate

-

Argon (Ar) gas

Procedure:

-

Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).

-

Place the cleaned substrate in the center of a quartz tube furnace.

-

Place a ceramic boat containing MoO₃ powder upstream from the substrate in the furnace.

-

Place another ceramic boat containing sulfur powder further upstream, in a lower temperature zone of the furnace.

-

Purge the quartz tube with a high flow of Ar gas to remove any oxygen and moisture.

-

Heat the center of the furnace (where the substrate and MoO₃ are located) to a growth temperature typically in the range of 650-850°C under a continuous flow of Ar gas.

-

Simultaneously, heat the sulfur powder to a temperature of 150-250°C to generate sulfur vapor.

-

The sulfur vapor is carried by the Ar gas flow to the high-temperature zone, where it reacts with the vaporized MoO₃ on the substrate surface to form MoS₂.

-

After a set growth time (typically 10-30 minutes), stop the heating and allow the furnace to cool down to room temperature under the Ar flow.

-

The resulting MoS₂ film on the substrate will contain monolayer triangular flakes.

Applications in Drug Development and Biomedical Research

While both materials have been explored for various applications, MoS₂ has garnered significantly more attention in the biomedical field, particularly in drug delivery and cancer therapy.

Molybdenum Disulfide (MoS₂) in Biomedicine

The unique properties of MoS₂ nanosheets, such as their high surface-area-to-volume ratio, good biocompatibility, and strong near-infrared (NIR) absorbance, make them promising candidates for various biomedical applications.[10][11]

-

Drug Delivery: MoS₂ nanosheets can be functionalized with polymers like polyethylene (B3416737) glycol (PEG) to improve their stability and biocompatibility in physiological environments. These functionalized nanosheets can then be loaded with anticancer drugs, such as doxorubicin (B1662922) (DOX), for targeted delivery to tumor sites. The drug release can be triggered by changes in pH or by external stimuli like NIR irradiation.[12]

-

Photothermal Therapy (PTT): Due to their strong absorption in the NIR region, MoS₂ nanosheets can be used as photothermal agents. When irradiated with an NIR laser, they generate localized heat, which can be used to ablate cancer cells. This approach offers high specificity and minimal damage to surrounding healthy tissues.[4]

-

Biosensing: MoS₂-based field-effect transistors (FETs) have been developed as highly sensitive biosensors for the label-free detection of various biomolecules, including DNA, proteins, and cancer biomarkers.[3][13][14] The principle relies on the change in the electrical properties of the MoS₂ channel upon the binding of the target analyte. These biosensors have potential applications in early disease diagnosis and monitoring treatment efficacy.

This compound (MoS₃) in Biomedicine

The biomedical applications of MoS₃ are significantly less explored compared to MoS₂. Its amorphous nature and lower stability may present challenges for in vivo applications. However, some studies have investigated molybdenum-based nanoparticles, including molybdenum oxides which can be related to MoS₃, for their potential in cancer therapy.[2][15] Further research is needed to fully understand the biocompatibility and potential of MoS₃ in drug delivery and other biomedical fields. Initial studies on the biocompatibility of molybdenum-based materials are crucial, and standardized tests for cytotoxicity, sensitization, and irritation are necessary before any clinical application.[16][17][18]

Signaling Pathways and Experimental Workflows

The interaction of these materials with biological systems can be complex. While MoS₂-based photothermal therapy primarily relies on a physical mechanism of heat-induced cell death, its use in biosensing and targeted drug delivery can involve interactions with specific cellular signaling pathways.

MoS₂-Based FET Biosensor for Kinase Activity Monitoring

A potential application in drug development is the use of MoS₂-FET biosensors to monitor the activity of specific enzymes, such as kinases, which are important targets in cancer therapy.

This workflow illustrates how a MoS₂-based biosensor can be used to detect the activity of a specific kinase. The phosphorylation of a peptide substrate immobilized on the MoS₂ surface introduces negative charges, which alters the electrical characteristics of the FET, providing a quantitative measure of kinase activity. This can be a valuable tool for screening potential kinase inhibitors in drug discovery.

Conclusion

Molybdenum disulfide and this compound exhibit fundamental differences in their structure, properties, and, consequently, their applications. MoS₂ stands out as a well-defined, crystalline material with tunable electronic properties and a rapidly expanding portfolio of biomedical applications, particularly in drug delivery and cancer therapy. MoS₃, being predominantly amorphous, presents a different set of characteristics and is less explored in the biomedical field. For researchers and professionals in drug development, MoS₂ offers a versatile platform for creating advanced therapeutic and diagnostic tools. Future research may yet uncover unique applications for amorphous MoS₃, but for now, MoS₂ remains the more prominent and promising of the two in the biomedical arena.

References

- 1. researchgate.net [researchgate.net]

- 2. MoS2 Field-Effect Transistor for Next-Generation Label-Free Biosensors — MIT Media Lab [media.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. The advancement of molybdenum disulfide quantum dots nanoparticles as nanocarrier for drug delivery systems: Cutting-ed… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. users.ox.ac.uk [users.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Probing the biocompatibility of MoS2 nanosheets by cytotoxicity assay and electrical impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MoS2 quantum dots: synthesis, properties and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Understanding and Mapping Sensitivity in MoS2 Field-Effect-Transistor-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Steering Efficacy of Nano Molybdenum Towards Cancer: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The "Big Three" in Biocompatibility: Key Tests for Medical Devices - European Biomedical Institute [ebi.bio]

- 16. pacificbiolabs.com [pacificbiolabs.com]

- 17. Basics of Biocompatibility: Information Needed for Assessment by the FDA | FDA [fda.gov]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

A Beginner's Guide to the Solvothermal Synthesis of Molybdenum Trisulfide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molybdenum trisulfide (MoS₃), particularly in its amorphous form, has garnered significant attention in recent years owing to its unique properties and promising applications in catalysis and energy storage. This guide provides a comprehensive overview of the solvothermal synthesis of amorphous MoS₃, detailing experimental protocols, characterization techniques, and key performance data for its primary applications.

Introduction to Solvothermal Synthesis of Amorphous MoS₃

Solvothermal synthesis is a versatile method for producing a variety of nanomaterials.[1] It involves a chemical reaction in a sealed vessel, often a Teflon-lined stainless-steel autoclave, where the solvent is heated above its boiling point to create high pressure.[2] This technique allows for the synthesis of materials that are otherwise difficult to obtain under ambient conditions.[1]

In the context of molybdenum sulfide, the solvothermal method is widely employed for the synthesis of both crystalline molybdenum disulfide (MoS₂) and amorphous this compound (MoS₃). Often, amorphous MoS₃ is formed as an intermediate product during the synthesis of MoS₂.[3] By carefully controlling the reaction parameters such as temperature, time, and precursors, it is possible to isolate amorphous MoS₃ as the final product.

The amorphous nature of MoS₃ provides a high density of active sites, making it a promising catalyst, particularly for the hydrogen evolution reaction (HER).[4][5] Furthermore, its unique chain-like structure is advantageous for ion intercalation, rendering it a candidate for electrode materials in batteries.[5][6]

Experimental Protocols

This section details a generalized experimental protocol for the solvothermal synthesis of amorphous MoS₃, followed by standard procedures for its characterization.

Generalized Solvothermal Synthesis of Amorphous MoS₃

This protocol is a synthesis of common procedures found in the literature. Researchers should optimize these parameters for their specific requirements.

Materials:

-

Molybdenum precursor: Ammonium molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) or Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Sulfur precursor: Thiourea (CH₄N₂S) or L-cysteine (C₃H₇NO₂S)

-

Solvent: Deionized (DI) water, N,N-Dimethylformamide (DMF), ethanol (B145695), or a mixture thereof.[2]

-

Teflon-lined stainless-steel autoclave.[2]

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific amount of the molybdenum precursor in the chosen solvent.

-

In a separate container, dissolve an excess of the sulfur precursor in the same solvent. The molar ratio of sulfur to molybdenum is a critical parameter to control the stoichiometry of the final product.

-

-

Mixing and Transfer:

-

Mix the two solutions under vigorous stirring to ensure homogeneity.

-

Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. The autoclave should not be filled to more than 80% of its total volume.[2]

-

-

Solvothermal Reaction:

-

Seal the autoclave and place it in a laboratory oven.

-

Heat the autoclave to a specific temperature, typically in the range of 180-220°C, and maintain this temperature for a predetermined duration, usually between 12 to 24 hours.[2]

-

-

Cooling and Product Collection:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation or filtration.

-

-

Washing and Drying:

-

Wash the collected product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at around 60-80°C for several hours.[2]

-

Logical Flowchart for Solvothermal Synthesis of Amorphous MoS₃:

Caption: Experimental workflow for the solvothermal synthesis of amorphous MoS₃.

Characterization Protocols

X-ray Diffraction (XRD):

-

Purpose: To confirm the amorphous nature of the synthesized MoS₃.

-

Procedure: The dried powder is placed on a sample holder and scanned using an X-ray diffractometer, typically with Cu Kα radiation. The absence of sharp diffraction peaks and the presence of broad humps in the diffractogram indicate an amorphous structure.

X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and the oxidation states of molybdenum and sulfur.

-

Procedure: A small amount of the sample is mounted on a sample holder and analyzed in an XPS system. The high-resolution spectra of Mo 3d and S 2p are of particular interest. For amorphous MoS₃, the Mo 3d spectrum typically shows peaks corresponding to the Mo⁴⁺ oxidation state. The S 2p spectrum can be deconvoluted into components representing bridging S₂²⁻ and terminal S₂²⁻ species.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

-

Purpose: To investigate the morphology, particle size, and microstructure of the synthesized material.

-

Procedure: For SEM, the powder is dispersed on a carbon tape mounted on a stub. For TEM, the powder is dispersed in a solvent (e.g., ethanol), sonicated, and a drop of the suspension is placed on a TEM grid. The images reveal the shape and size distribution of the MoS₃ nanoparticles.

Quantitative Data Presentation

The properties of solvothermally synthesized amorphous MoS₃ can vary depending on the synthesis parameters. The following tables summarize typical quantitative data reported in the literature for its primary applications.

Hydrogen Evolution Reaction (HER) Performance

Amorphous MoS₃ is a highly active catalyst for the electrochemical hydrogen evolution reaction. Its performance is typically evaluated by the overpotential required to achieve a current density of 10 mA/cm² (η₁₀) and the Tafel slope, which provides insight into the reaction mechanism. A lower overpotential and a smaller Tafel slope indicate better catalytic activity.

| Precursors | Solvent | Overpotential (η₁₀) (mV) | Tafel Slope (mV/dec) | Reference |

| (NH₄)₆Mo₇O₂₄, Thiourea | Water/DMF | ~200 | ~40-60 | [7] (Generalized) |

| MoCl₅, Sulfur | Oleylamine | 170 | - | [8] |

| (NH₄)₂MoS₄ | Acidic Water | ~210-250 | - | [7] |

Performance as a Lithium-Ion Battery Anode

Amorphous MoS₃ has been investigated as a potential anode material for lithium-ion batteries due to its high theoretical capacity.

| Material | Current Density | Initial Discharge Capacity (mAh/g) | Reversible Capacity after 100 cycles (mAh/g) | Coulombic Efficiency | Reference |

| Amorphous MoS₃ | 50 mA/g | ~1100 | ~565 | ~99% | [9] |

| Amorphous MoS₃/rGO | 0.1 A/g | - | 553.4 | - | [10] |

| Amorphous MoS₃ | 2 A/g | - | ~400 | - | [11] |

Signaling Pathways and Logical Relationships

The formation of amorphous MoS₃ via the solvothermal method involves a series of chemical reactions. The following diagram illustrates the proposed reaction pathway from common precursors.

Caption: Proposed reaction pathway for the formation of amorphous MoS₃.

Conclusion

The solvothermal synthesis method offers a straightforward and effective route for the preparation of amorphous this compound. By tuning the reaction parameters, the properties of the resulting material can be tailored for specific applications. This guide provides a foundational understanding for researchers new to this field, offering detailed protocols and a summary of key performance data. The promising catalytic and energy storage capabilities of amorphous MoS₃ make it a material of considerable interest for future research and development.

References

- 1. Amorphous MoS3 as the sulfur-equivalent cathode material for room-temperature Li-S and Na-S batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and Phase Evolution of Amorphous Molybdenum Sulfide Catalysts for Electrochemical Hydrogen Production | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Amorphous Nature of Molybdenum Trisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum trisulfide (MoS₃) in its amorphous state has garnered significant attention across various scientific disciplines, including materials science, catalysis, and energy storage. Unlike its crystalline counterpart, molybdenum disulfide (MoS₂), amorphous MoS₃ (a-MoS₃) possesses a unique disordered structure that gives rise to distinct physical and chemical properties. This technical guide provides an in-depth exploration of the amorphous nature of MoS₃, detailing its synthesis, structural characteristics, and key applications, with a focus on experimental methodologies and data-driven insights. The content herein is tailored for researchers, scientists, and professionals in drug development who may leverage the unique properties of this material in their work.

Structural Insights into Amorphous MoS₃

The defining characteristic of amorphous MoS₃ is the lack of long-range crystalline order. Spectroscopic and analytical techniques have revealed that its structure is composed of complex molybdenum-sulfur motifs. It is generally accepted that a-MoS₃ consists of polymeric chains of [Mo₃S₁₃]²⁻-like building blocks.[1] Within this structure, various sulfur species exist, including apical sulfides (μ-S²⁻), bridging disulfides ((S-S)²⁻br), shared disulfides ((S-S)²⁻sh), and terminal disulfides ((S-S)²⁻t).[1] This intricate arrangement of sulfur ligands contributes to its high catalytic activity and electrochemical performance.[2] X-ray Photoelectron Spectroscopy (XPS) studies have indicated that molybdenum in a-MoS₃ primarily exists in the Mo(IV) oxidation state, with sulfur present as both sulfide (B99878) (S²⁻) and disulfide (S₂²⁻) species.[3][4]

Synthesis of Amorphous MoS₃

Several methods have been developed for the synthesis of amorphous MoS₃, each offering distinct advantages in terms of scalability, cost, and control over material properties.

Acidification of Thiomolybdate Solutions

A common and straightforward method involves the acidification of an aqueous solution of ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄).[5] The addition of an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the precipitation of amorphous MoS₃. A more economical variation of this method utilizes a solution of molybdenum trioxide (MoO₃) and sodium sulfide (Na₂S) as the precursor.[5]

Thermal Decomposition

Amorphous MoS₃ can also be synthesized through the thermal decomposition of ammonium tetrathiomolybdate ((NH₄)₂MoS₄) in an inert atmosphere, such as nitrogen or argon.[6][7][8] The decomposition temperature is a critical parameter that influences the final product. For instance, heating at 200°C in a nitrogen atmosphere yields amorphous MoS₃, while higher temperatures (e.g., 600°C) lead to the formation of crystalline MoS₂.[8]

Wet Chemical Synthesis

Wet chemical methods at room temperature have been employed to produce amorphous MoS₃ nanoparticles.[2][9] These methods often involve the reaction of a molybdenum precursor with a sulfur source in a suitable solvent.

Mechanochemical Synthesis

A solvent-free approach for synthesizing amorphous MoSₓ (where x can be 3, 4, 5, 6, or 7) involves a mechanochemical process.[10] This method utilizes ball milling of molybdenum disulfide (MoS₂) and elemental sulfur to induce a solid-state reaction, resulting in amorphous molybdenum polysulfides.[10]

Experimental Characterization Protocols

A combination of analytical techniques is essential to confirm the amorphous nature and characterize the properties of synthesized MoS₃.

X-ray Diffraction (XRD)

Methodology: X-ray diffraction is the primary technique used to assess the crystallinity of a material. A powdered sample of the synthesized MoS₃ is mounted on a sample holder and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded over a range of 2θ angles.

Expected Results for Amorphous MoS₃: The XRD pattern of amorphous MoS₃ is characterized by the absence of sharp Bragg peaks, which are indicative of long-range crystalline order. Instead, a broad, diffuse halo is typically observed, often centered around a 2θ value of approximately 14°.[11]

Raman Spectroscopy

Methodology: Raman spectroscopy provides insights into the vibrational modes of the material, which are sensitive to the local atomic arrangement and bonding. A laser is focused on the sample, and the inelastically scattered light is collected and analyzed.

Expected Results for Amorphous MoS₃: The Raman spectrum of amorphous MoS₃ displays broad vibration bands, in contrast to the sharp, well-defined peaks of crystalline MoS₂. Typical broad bands for a-MoS₃ are observed around 240, 284, 334, and 376 cm⁻¹.[11] The presence of S-S bond vibrations can also be detected.[3]

Transmission Electron Microscopy (TEM)

Methodology: TEM is used to visualize the morphology and structure of the material at the nanoscale. A small amount of the sample is dispersed in a solvent, drop-casted onto a TEM grid, and allowed to dry. The grid is then placed in the TEM, where a high-energy electron beam is transmitted through the sample to form an image.

Expected Results for Amorphous MoS₃: TEM images of amorphous MoS₃ typically reveal a disordered, non-crystalline morphology. High-resolution TEM (HRTEM) will not show the regular lattice fringes that are characteristic of crystalline materials. The images often depict aggregated nanoparticles or a continuous amorphous film, depending on the synthesis method.

Quantitative Data Summary

The unique properties of amorphous MoS₃ have been quantified in various studies, particularly in the context of its electrochemical applications.

| Property | Value | Application | Reference |

| Specific Capacity (Supercapacitor) | 20.81 mA h g⁻¹ (for MoS₂) | Supercapacitors | [6][7] |

| Energy Density (Supercapacitor) | 20.69 W h kg⁻¹ (for MoS₂) | Supercapacitors | [6][7] |

| Reversible Capacity (All-Solid-State Li-ion Battery) | ~313 mAh g⁻¹ | Batteries | [12] |

| Cycling Stability (All-Solid-State Li-ion Battery) | Excellent over 3000 cycles | Batteries | [12] |

| Initial Capacity (Sodium-ion Battery @ 2 A g⁻¹) | 493 mAh g⁻¹ | Batteries | [13] |

| Capacity Retention (Sodium-ion Battery) | ~80% after 500 cycles | Batteries | [13] |

| Hydrogen Evolution Reaction (HER) Activity | Current density of 10 mA/cm² at ~200 mV overpotential | Catalysis | [14][15] |

| Turnover Frequency (TOF) for HER | 0.3 s⁻¹ at η ≈ 200 mV | Catalysis | [14] |

Note: Some values for supercapacitors are for crystalline MoS₂ for comparison as presented in the source.

Diagrams and Workflows

Synthesis of Amorphous MoS₃ via Thermal Decomposition

Caption: Workflow for the synthesis of amorphous MoS₃ via thermal decomposition.

Characterization Workflow for Amorphous MoS₃

Caption: Experimental workflow for the characterization of amorphous MoS₃.

Proposed Structure of Amorphous MoS₃

Caption: Simplified representation of the [Mo₃S₁₃]²⁻ building block in a-MoS₃.

Conclusion